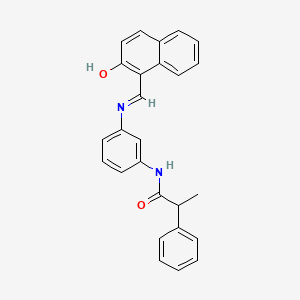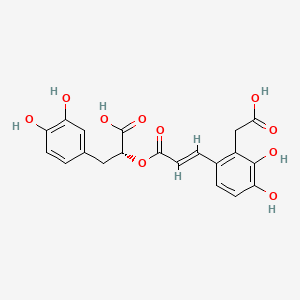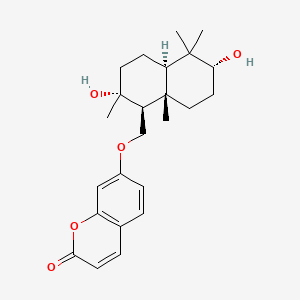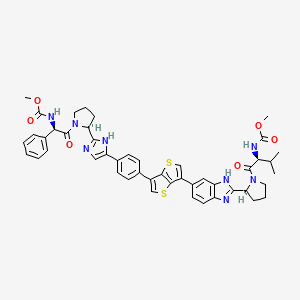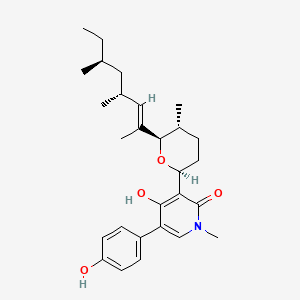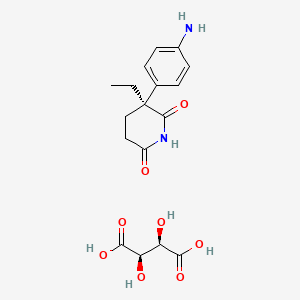
SC-435 mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SC-435 is an ileal apical sodium co-dependent bile acid transporter (ASBT) which inhibits plasma cholesterol.
Aplicaciones Científicas De Investigación
Inhibition of Ileal Bile Acid Transport and Cholesterol Metabolism
SC-435, a competitive inhibitor of the ileal apical sodium-dependent bile acid cotransporter (ASBT), significantly impacts cholesterol metabolism. In a study involving rabbits, SC-435 treatment led to a substantial increase in fecal bile acid outputs, indicating notable bile acid malabsorption. This malabsorption subsequently lowered plasma cholesterol levels. The treatment also affected the hepatic nuclear receptor FXR (farnesoid X receptor), upregulating CYP7A1 (cholesterol 7 alpha-hydroxylase) and lowering the expression of FXR target genes in the liver (Hai Li et al., 2004).
LDL Cholesterol and Apolipoprotein B Reduction
Combining SC-435 with atorvastatin, an HMG-CoA reductase inhibitor, has been shown to enhance reductions in LDL cholesterol and LDL apolipoprotein B (apoB). This combination therapy significantly lowered plasma total cholesterol and LDL-C levels in miniature pigs. The treatment increased the fractional catabolic rate of LDL apoB and influenced hepatic concentrations of cholesterol and expression of related enzymes and receptors (D. E. Telford et al., 2003).
Impact on Atherosclerosis
SC-435 has also been identified as a potential agent in reducing the risk of atherosclerosis. In a study on apolipoprotein E−/− (apoE−/−) mice, SC-435 administration resulted in a significant reduction in serum total cholesterol and aortic root lesion area. The treatment also influenced the expression of genes related to bile acid and cholesterol homeostasis (B. Bhat et al., 2003).
Enhanced LDL Clearance and Cholesterol Homeostasis
Another study demonstrated that SC-435 reduces plasma LDL cholesterol by enhancing LDL receptor-mediated LDL apoB clearance. This effect is secondary to increased expression of cholesterol 7α-hydroxylase. The study, conducted on miniature pigs, indicated that SC-435 increased hepatic mRNA and enzymatic activity for both cholesterol 7α-hydroxylase and HMG-CoA reductase (M. Huff et al., 2002).
Hepatic Cholesterol and Lipoprotein Metabolism
In guinea pigs, SC-435 altered mRNA levels and enzyme activities of genes involved in hepatic cholesterol and lipoprotein metabolism. The study found that SC-435 monotherapy and combination therapy with simvastatin significantly lowered LDL cholesterol concentrations by affecting hepatic cholesterol homeostasis and intravascular processing of lipoproteins (K. L. West et al., 2005).
Propiedades
Número CAS |
289037-67-8 |
|---|---|
Nombre del producto |
SC-435 mesylate |
Fórmula molecular |
C37H58N2O9S2 |
Peso molecular |
738.996 |
Nombre IUPAC |
1-(4-(4-((4R,5R)-3,3-dibutyl-4-hydroxy-7,8-dimethoxy-1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)phenoxy)butyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate |
InChI |
InChI=1S/C36H55N2O6S.CH4O3S/c1-5-7-15-36(16-8-6-2)27-45(40,41)33-26-32(43-4)31(42-3)25-30(33)34(35(36)39)28-11-13-29(14-12-28)44-24-10-9-20-38-21-17-37(18-22-38)19-23-38;1-5(2,3)4/h11-14,25-26,34-35,39H,5-10,15-24,27H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/t34-,35-;/m1./s1 |
Clave InChI |
CCYVADKKJZPOAV-SWIBWIMJSA-M |
SMILES |
O=S1(C2=CC(OC)=C(OC)C=C2[C@@H](C3=CC=C(OCCCC[N+]4(CC5)CCN5CC4)C=C3)[C@@H](O)C(CCCC)(CCCC)C1)=O.CS(=O)([O-])=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SC-435; SC 435; SC435; SC-435 mesylate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




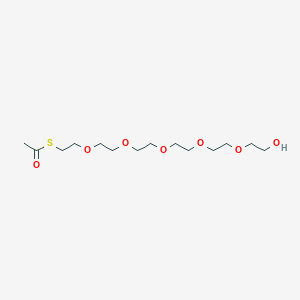


![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)
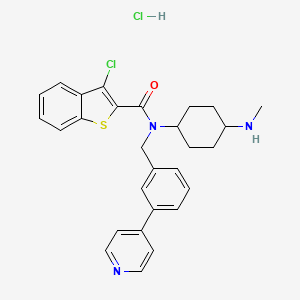
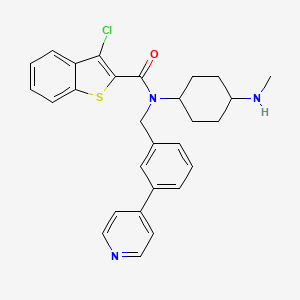
![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)
